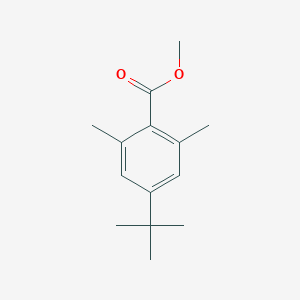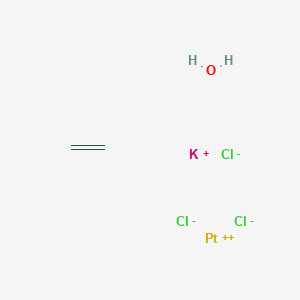
2,2,2-Trichloroethylene platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
2,2,2-Trichloroethylene platinum(II) undergoes various types of chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include solvents like methanol, chloroform, and dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used. For example, in methanol/chloroform/dichloromethane solutions, complex equilibria involving Zeise’s anion and other species can be observed .
Scientific Research Applications
In chemistry, it is used as a catalyst in various organic synthesis reactions. In biology and medicine, it has shown promise as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells . Additionally, this compound has applications in environmental research, where it is used to study the effects of platinum-based compounds on the environment .
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethylene platinum(II) involves its interaction with DNA, which is considered the primary target of platinum-based compounds . The compound binds to the N7 atom of guanine in DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription . This interaction triggers apoptosis, or programmed cell death, in cancer cells . The generation of reactive oxygen species and inhibition of NF-kB activity are also involved in the compound’s mechanism of action .
Comparison with Similar Compounds
2,2,2-Trichloroethylene platinum(II) can be compared to other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin . While all these compounds share the ability to interact with DNA and induce apoptosis, 2,2,2-Trichloroethylene platinum(II) is unique in its specific chemical structure and reactivity . Similar compounds include Zeise’s salt and other organoplatinum compounds .
Properties
IUPAC Name |
potassium;ethene;platinum(2+);trichloride;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGWIMEFFONKJ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl3KOPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936900 |
Source


|
| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-22-5, 16405-35-9 |
Source


|
| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium, hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloroethylene platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016405359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) potassium chloride--ethene--water (1/1/3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
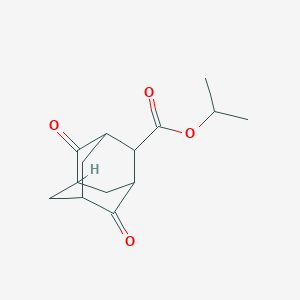
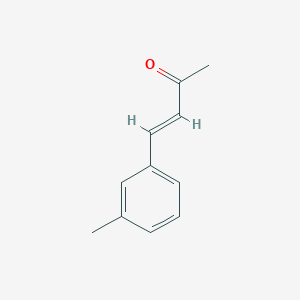

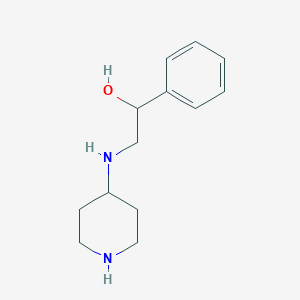
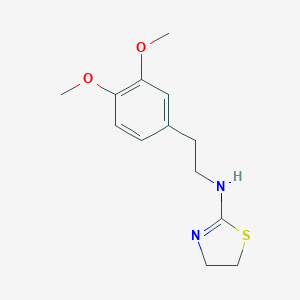
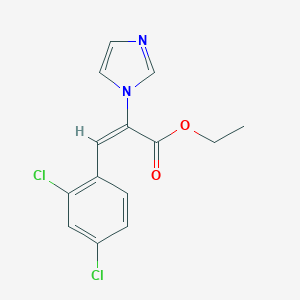


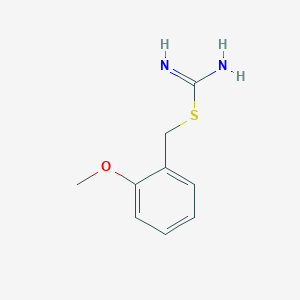
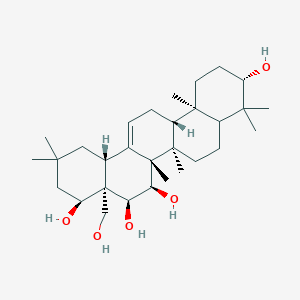
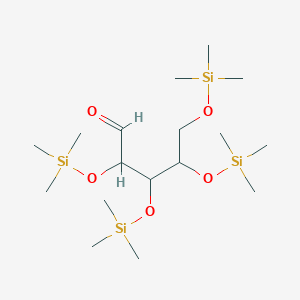
![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
